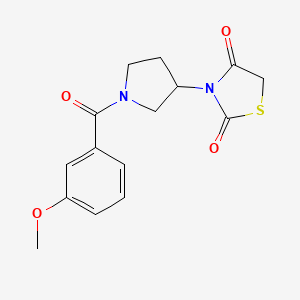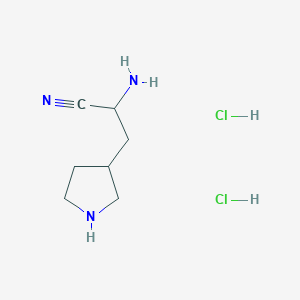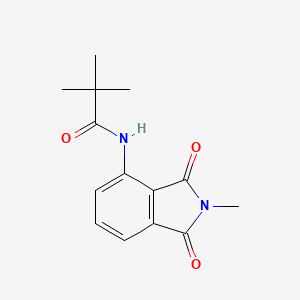
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pivalamide” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.293. It is related to isoindolinones, which are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds .
Applications De Recherche Scientifique
Thermal Stability and Rubbing Resistance in Polyimides
N-(2-methyl-1,3-dioxoisoindolin-4-yl)pivalamide derivatives enhance the thermal stability and rubbing resistance of polyimides, making them suitable for liquid crystal display technologies. The incorporation of phthalimide side chains into the polymer backbone improves these materials' performance, offering potential applications in electronics and optoelectronics where high durability and stability are required (Xia et al., 2013).
Therapeutic Research: Cystic Fibrosis
Compounds structurally related to this compound have been investigated for their potential in cystic fibrosis therapy. Specifically, modifications to this chemical structure have resulted in molecules that correct defective cellular processing of the DeltaF508-CFTR protein, a common mutation in cystic fibrosis patients, indicating a promising avenue for therapeutic development (Yu et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
The chemical framework of this compound has been adapted to create novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These derivatives exhibit potent in vitro activity, showcasing the potential for the development of new antiretroviral therapies (Devale et al., 2017).
Advanced Polyamide Materials
Research into this compound-related compounds has led to the synthesis of new polyamides with excellent solubility and thermal stability. These materials, featuring pendent groups derived from the compound, are potentially useful in the development of high-performance plastics and fibers with unique optical properties (Faghihi et al., 2010).
Antiepileptic Activity
Derivatives of this compound have been explored for their antiepileptic properties. Structural modifications have yielded compounds with significant activity in seizure threshold models, highlighting the potential for new treatments in epilepsy management (Asadollahi et al., 2019).
Mécanisme D'action
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Propriétés
IUPAC Name |
2,2-dimethyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)13(19)15-9-7-5-6-8-10(9)12(18)16(4)11(8)17/h5-7H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXCMKWNXKUTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
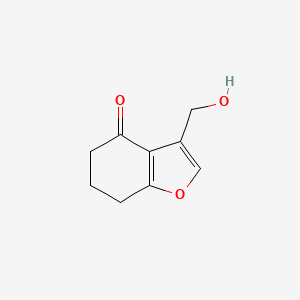
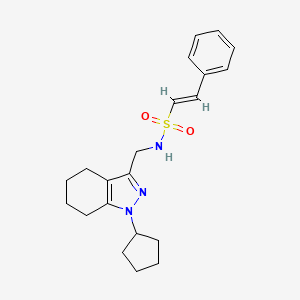
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
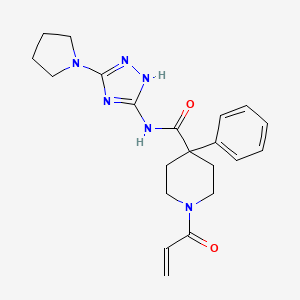
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)
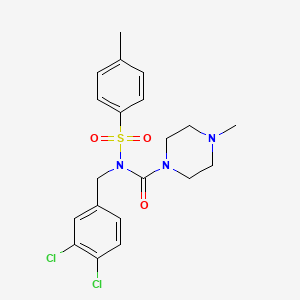
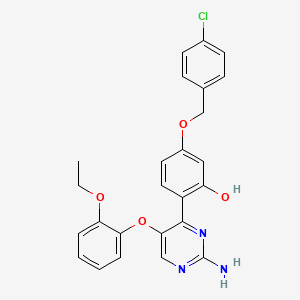
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2618522.png)
![2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)
